Chiral Purity and Enantiomeric Excess: Defining Stereochemical Identity
The (R)-3-(1-Aminopropyl)phenol is distinguished from its racemic mixture and the (S)-enantiomer (CAS 1213607-31-8) by its specific optical rotation and absolute configuration. While specific rotation values are not published in the sources reviewed, the compound's identity as the pure (R)-enantiomer is confirmed by its IUPAC name, 3-[(1R)-1-aminopropyl]phenol, and its unique CAS number 856758-60-6 . In contrast, the (S)-enantiomer (CAS 1213607-31-8) and the racemate (CAS 1270540-91-4) have distinct identifiers, confirming their separate chemical entity status . This is critical, as the hydrochloride salt of the (S)-enantiomer is commercially available with a verified purity of 97.0% , indicating that similar analytical standards for enantiomeric excess can be expected for the (R)-enantiomer from reputable suppliers.
| Evidence Dimension | Enantiomeric Identity and Purity |
|---|---|
| Target Compound Data | (R)-enantiomer; CAS 856758-60-6; enantiomeric excess not specified but implied by chiral CAS assignment |
| Comparator Or Baseline | (S)-enantiomer hydrochloride; CAS 2368884-25-5; Purity 97.0% |
| Quantified Difference | Opposite stereochemistry; comparable purity standard for the class |
| Conditions | Vendor specifications (Fluorochem, for the (S)-enantiomer) |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for stereospecific synthesis; using the wrong enantiomer or racemate will lead to different, and likely undesired, biological or catalytic outcomes.
